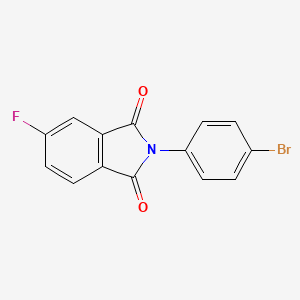
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Cyclization: The formation of the isoindole ring system is typically achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Isoindole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.
Medicine: The compound’s biological activities make it a candidate for therapeutic applications. It has been investigated for its potential to inhibit specific enzymes or receptors involved in disease processes.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, which are valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit the activity of these targets by forming stable complexes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-fluoroisoindole-1,3-dione can be compared with other isoindole derivatives and halogenated aromatic compounds. Similar compounds include:
2-(4-Bromophenyl)isoindole-1,3-dione: Lacks the fluorine atom, which may result in different reactivity and biological properties.
2-(4-Fluorophenyl)isoindole-1,3-dione: Lacks the bromine atom, which can influence its chemical behavior and interactions.
2-(4-Chlorophenyl)-5-fluoroisoindole-1,3-dione: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrFNO2/c15-8-1-4-10(5-2-8)17-13(18)11-6-3-9(16)7-12(11)14(17)19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAVHFKNATWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5790944.png)
![4-[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5790948.png)
![(E)-N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE](/img/structure/B5790963.png)
![N-[4-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5790971.png)
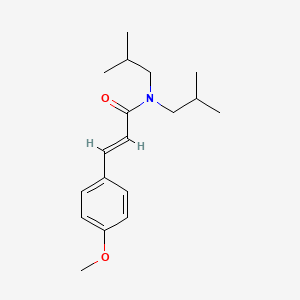
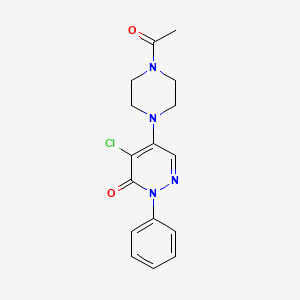
![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
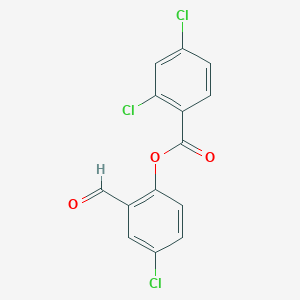
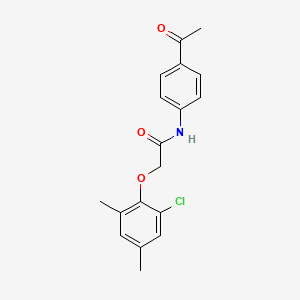
![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
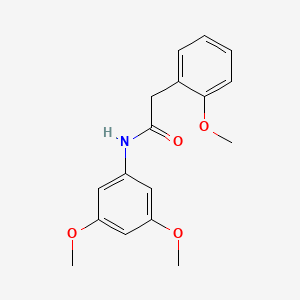
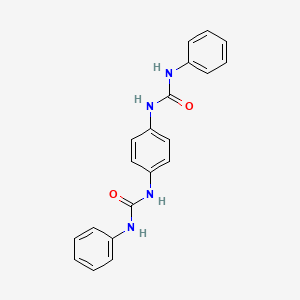
![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
